molecular formula C11H13FN2O3S B2663450 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde CAS No. 681226-64-2

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde

Cat. No.: B2663450
CAS No.: 681226-64-2
M. Wt: 272.29
InChI Key: ABPADUJJECLIKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural stability. The fluorine atom enhances the compound’s binding affinity and selectivity .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonylpiperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPADUJJECLIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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